2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Description
The compound “2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The compound also contains a chlorophenyl group, an ethoxypropyl group, and two methyl groups attached to the purine ring.
Scientific Research Applications
Imidazole-Based Compounds and Their Versatility
Imidazole-containing compounds, such as 2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, serve as versatile hosts for various chemical interactions and applications. Research into these compounds reveals their capacity for forming intricate hydrogen-bonded structures, which is crucial for their functionality in molecular recognition and binding activities. The study by Nath and Baruah (2012) on a similar imidazole-based bisphenol illustrates the compound's ability to engage in extensive hydrogen bonding and π···π interactions, showcasing the potential for such molecules in creating highly ordered assemblies for chemical sensing and molecular encapsulation Nath & Baruah, 2012.
Applications in Luminescence Sensing
Imidazole derivatives demonstrate significant potential in the development of luminescence sensors. Shi et al. (2015) synthesized novel lanthanide(III)-organic frameworks using a dimethylphenyl imidazole dicarboxylate-based structure, highlighting the ability of these frameworks to sensitively detect benzaldehyde derivatives through characteristic emission bands. This research underpins the utility of imidazole-based compounds in the fabrication of advanced materials for detecting and sensing applications, especially in identifying specific chemical entities Shi et al., 2015.
Kinase Inhibition for Therapeutic Targets
The structural flexibility of imidazole-containing molecules allows for their optimization as kinase inhibitors, a crucial area in the development of therapeutic agents. Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-7,9-dione derivative as a competitive inhibitor of lck kinase, a key target in cancer therapy. Through structural modifications, they achieved significant improvements in potency, demonstrating the potential of such compounds in drug discovery and development Snow et al., 2002.
Metal-Organic Frameworks and Coordination Chemistry
The synthesis and study of metal-organic frameworks (MOFs) featuring imidazole derivatives are pivotal in exploring the chemical space for catalysis, gas storage, and separation processes. Gaillard et al. (2009) reported the synthesis of silver(I) and gold(I/III) complexes with imidazole-containing ligands, contributing to our understanding of the structural and electronic influences in coordination chemistry. These insights are essential for designing new materials with tailored properties for environmental and industrial applications Gaillard et al., 2009.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3/c1-4-30-11-5-10-25-14(2)12-26-17-18(23-20(25)26)24(3)21(29)27(19(17)28)13-15-6-8-16(22)9-7-15/h6-9,12H,4-5,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPAUIDPRKKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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